Thorium-227
Description
Overview of Alpha-Emitting Radionuclides in Targeted Radiotherapeutics
Targeted radionuclide therapy (TRT) aims to deliver cytotoxic radiation specifically to diseased cells or tissues while sparing healthy counterparts. Alpha-emitting radionuclides are particularly well-suited for this purpose due to their distinct physical properties nih.govwikipedia.orgopenmedscience.comfrontiersin.orgopenmedscience.comoranomed.comnih.govnih.govnih.govopenmedscience.comnih.govresearchgate.netresearchgate.net. Unlike beta or gamma emitters, alpha particles—which are essentially helium nuclei—possess a high Linear Energy Transfer (LET) wikipedia.orgfrontiersin.orgnih.govnih.govopenmedscience.comnih.govresearchgate.netresearchgate.netopenmedscience.comgoogle.comaacrjournals.org. This high LET means they deposit a large amount of energy over a very short distance, typically within a few cell diameters (approximately 50–100 µm) wikipedia.orgopenmedscience.comfrontiersin.orgopenmedscience.comoranomed.comnih.govnih.govnih.govopenmedscience.comnih.govresearchgate.netresearchgate.netopenmedscience.comgoogle.comopenmedscience.comprismap.euresearchgate.netresearchgate.net. This localized energy deposition is highly effective in inducing complex, irreparable double-strand DNA breaks within target cells, leading to cell death wikipedia.orgopenmedscience.comfrontiersin.orgoranomed.comnih.govnih.govnih.govopenmedscience.comnih.govresearchgate.netresearchgate.netopenmedscience.comgoogle.comaacrjournals.orgresearchgate.net. This characteristic makes alpha emitters ideal for targeting microscopic tumor cells and minimizing damage to surrounding healthy tissues wikipedia.orgopenmedscience.comfrontiersin.orgopenmedscience.comoranomed.comnih.govnih.govnih.govopenmedscience.comnih.govresearchgate.netresearchgate.netopenmedscience.comgoogle.comaacrjournals.orgopenmedscience.comprismap.euresearchgate.net. Several alpha-emitting radionuclides, including Actinium-225 (B1199940) (²²⁵Ac), Astatine-211 (²¹¹At), Bismuth-212 (²¹²Bi), Bismuth-213 (²¹³Bi), Lead-212 (²¹²Pb), Radium-223 (²²³Ra), Terbium-149 (¹⁴⁹Tb), and Thorium-227 (²²⁷Th), are considered promising for targeted alpha therapy (TAT) nih.govwikipedia.orgfrontiersin.orgnih.govnih.govnih.govmdpi.comnih.gov.
Significance of this compound as a High Linear Energy Transfer Alpha Emitter
This compound (²²⁷Th) stands out among alpha emitters due to its favorable combination of physical properties for radiopharmaceutical applications nih.govopenmedscience.comprismap.eunih.govfrontiersin.orgcancer.govopenmedscience.comresearchgate.neturotoday.com. With a half-life of approximately 18.7 days, ²²⁷Th offers a balance that allows sufficient time for targeting and therapeutic action while still providing a potent radioactive payload nih.govopenmedscience.comprismap.eunih.govfrontiersin.orgcancer.govopenmedscience.comresearchgate.neturotoday.com. Its primary decay mode is alpha emission, with an initial alpha particle energy of around 5.9 MeV prismap.euresearchgate.netcancer.govresearchgate.net. This emission, characteristic of high LET radiation, results in a short penetration range in biological tissues, typically spanning 2 to 10 cell diameters (50–100 µm) wikipedia.orgopenmedscience.comfrontiersin.orgopenmedscience.comoranomed.comnih.govnih.govnih.govopenmedscience.comnih.govresearchgate.netresearchgate.netopenmedscience.comgoogle.comopenmedscience.comprismap.euresearchgate.netresearchgate.net.
The significance of ²²⁷Th is further amplified by its decay chain, which includes multiple alpha-emitting daughters, notably ²²³Ra nih.govresearchgate.netprismap.eunih.govcancer.govurotoday.comresearchgate.net. This characteristic allows ²²⁷Th to act as an "in vivo alpha generator," potentially enhancing the delivered radiation dose to the target site prismap.eunih.govresearchgate.net. Critically, unlike ²²³Ra, ²²⁷Th can be readily chelated and conjugated to targeting moieties, such as antibodies or small molecules, forming Targeted this compound Conjugates (TTCs) nih.govresearchgate.netaacrjournals.orgopenmedscience.comprismap.euresearchgate.netfrontiersin.orgresearchgate.netmdpi.com. This ability to form stable conjugates is crucial for precise delivery to cancer cells expressing specific antigens, a key requirement for effective TAT nih.govresearchgate.netaacrjournals.orgopenmedscience.comprismap.euresearchgate.netfrontiersin.orgresearchgate.netmdpi.com.
Table 1: Key Properties of this compound
Historical Context and Evolution of this compound Research Methodologies
The concept of using radioactivity for therapeutic purposes dates back to the early 20th century, with initial applications often being broad and less targeted openmedscience.com. The development of modern nuclear medicine has progressively refined these approaches, leading to the sophisticated strategies employed today. Early research into alpha-particle emitters faced challenges related to production, availability, and the development of suitable targeting mechanisms wikipedia.orgnih.govnih.gov.
The evolution of radiopharmaceutical research has seen significant advancements in the chemical synthesis of bifunctional chelators. These chelators are critical for stably binding radionuclides like ²²⁷Th to targeting molecules, such as antibodies or peptides, that can specifically recognize and bind to cancer-associated antigens nih.govresearchgate.netaacrjournals.orgprismap.euresearchgate.netfrontiersin.orgopenmedscience.commdpi.com. The development of efficient chelators, such as the octadentate 3,2-hydroxypyridinone (3,2-HOPO), has been instrumental in enabling the creation of stable and effective Targeted this compound Conjugates (TTCs) nih.govresearchgate.netaacrjournals.orgprismap.euresearchgate.net.
This progression has enabled the shift from less specific radioactive treatments to highly precise modalities capable of targeting specific molecular markers on cancer cells nih.govresearchgate.netopenmedscience.comaacrjournals.orgresearchgate.netfrontiersin.orgopenmedscience.comresearchgate.neturotoday.commdpi.com. Preclinical studies have demonstrated the efficacy of TTCs in various cancer models, targeting antigens like Prostate-Specific Membrane Antigen (PSMA), CD22, Mesothelin (MSLN), HER2, and CD70 nih.govaacrjournals.orgopenmedscience.comresearchgate.netfrontiersin.orgopenmedscience.comresearchgate.neturotoday.comresearchgate.net. These research efforts are paving the way for ²²⁷Th-based therapies to address a broad spectrum of cancers, including those resistant to conventional treatments nih.govopenmedscience.comnih.govfrontiersin.orgresearchgate.net. Clinical trials are actively investigating the safety and efficacy of these advanced conjugates, marking a significant step forward in the application of alpha-particle emitters for cancer therapy nih.govnih.govfrontiersin.orgresearchgate.net.
Structure
2D Structure
Properties
CAS No. |
15623-47-9 |
|---|---|
Molecular Formula |
Th |
Molecular Weight |
227.0277 g/mol |
IUPAC Name |
thorium-227 |
InChI |
InChI=1S/Th/i1-5 |
InChI Key |
ZSLUVFAKFWKJRC-FTXFMUIASA-N |
SMILES |
[Th] |
Isomeric SMILES |
[227Th] |
Canonical SMILES |
[Th] |
Synonyms |
227Th radioisotope Th-227 radioisotope Thorium-227 |
Origin of Product |
United States |
Nuclear Characteristics and Decay Physics of Thorium 227
Isotopic Properties and Nuclear Structure of Thorium-227
This compound is an isotope of thorium with a mass number of 227. It possesses 90 protons and 137 neutrons, giving it a total atomic mass of approximately 227.02770 u. The nuclide has a relatively short half-life, which is crucial for its application in targeted therapies where the decay rate influences the duration of radiation delivery. This compound has a nuclear spin and parity of (1/2+). It is part of the actinium series decay chain.
Table 2.1: Isotopic Properties of this compound
This compound Decay Scheme and Progeny Cascade Analysis
This compound primarily undergoes alpha decay, transforming into Radium-223 (223Ra) nih.gov, ontosight.ai, chemlin.org, wise-uranium.org, kaeri.re.kr, prismap.eu, oncotarget.com, nih.gov, openmedscience.com, researchgate.net, openmedscience.com, researchgate.net, tandfonline.com, periodictable.com, sckcen.be. This initial alpha emission is the first step in a complex decay chain that ultimately leads to the stable isotope Lead-207 (207Pb) researchgate.net, nih.gov, prismap.eu, oncotarget.com, nih.gov, researchgate.net, wikipedia.org. The decay chain involves a series of alpha and beta-minus emissions from intermediate daughter nuclides. In total, the decay of 227Th and its progeny releases approximately five alpha particles and two beta particles, with a total energy release of around 32.5 MeV researchgate.net, sckcen.be.
The decay sequence is as follows: 227Th → 223Ra → 219Rn → 215Po → 211Pb → 211Bi → 207Tl → 207Pb researchgate.net, nih.gov, prismap.eu, oncotarget.com, nih.gov, researchgate.net, wikipedia.org.
| Parent Nuclide | Decay Mode | Daughter Nuclide | Half-life of Daughter | Primary Emissions of Daughter |
| 227Th | Alpha (α) | 223Ra | 11.43 d | Alpha (α), Beta (β⁻), Gamma (γ) |
| 223Ra | Alpha (α) | 219Rn | 3.960 s | Alpha (α) |
| 219Rn | Alpha (α) | 215Po | 1.780 ms | Alpha (α) |
| 215Po | Alpha (α) | 211Pb | 36.10 m | Beta (β⁻) |
| 211Pb | Beta (β⁻) | 211Bi | 2.140 m | Alpha (α), Gamma (γ) |
| 211Bi | Alpha (α) | 207Tl | 4.770 m | Beta (β⁻), Gamma (γ) |
| 207Tl | Beta (β⁻) | 207Pb | Stable | - |
Note: Half-lives and decay modes are simplified for clarity. Some progeny have multiple decay paths, but the primary path leading to 207Pb is shown.
Table 2.2.1: Key Alpha Particle Emissions in the this compound Decay Chain
| Emitting Nuclide | Alpha Energy (MeV) | Emission Probability (%) | Reference(s) |
| 227Th | 5.902 | ~100% | wise-uranium.org |
| 227Th | 6.1466 | 100% | chemlin.org |
| 223Ra | ~5.7–6.0 | Various | nih.gov, wise-uranium.org |
| 219Rn | ~6.8 | ~100% | wise-uranium.org |
| 215Po | ~8.5 | ~100% | wise-uranium.org |
| 211Bi | ~6.0 | Various | wise-uranium.org |
Note: Probabilities are approximate or specific to certain decay branches where indicated.
While this compound itself is primarily an alpha emitter, its daughter and granddaughter nuclides emit beta particles and gamma photons. These emissions are important for imaging and dosimetry. Radium-223 (223Ra) emits gamma rays with energies such as 81-98 keV (X-rays) and 269 keV, among others nih.gov, prismap.eu. Lead-211 (211Pb) is a beta emitter with a gamma emission around 351 keV prismap.eu, nih.gov. Bismuth-211 (211Bi) also emits gamma rays, notably at 351 keV prismap.eu, and Thallium-207 (207Tl) contributes further beta and gamma emissions to the chain nih.gov, oncotarget.com, nih.gov.
Table 2.2.2: Key Beta and Gamma Emissions from this compound Progeny
| Emitting Nuclide | Particle Type | Energy (keV) | Intensity (%) | Reference(s) |
| 223Ra | Gamma (γ) | 50.1 | 8.0 | nih.gov |
| 223Ra | Gamma (γ) | 79.7 | 1.7 | nih.gov |
| 223Ra | Gamma (γ) | 85.4 | 1.2 | nih.gov |
| 223Ra | Gamma (γ) | 88.5 | 2.0 | nih.gov |
| 223Ra | Gamma (γ) | 94.0 | 1.4 | nih.gov |
| 223Ra | X-ray | 81-98 | 49.6 | prismap.eu |
| 223Ra | Gamma (γ) | 269 | 13.3 | prismap.eu |
| 211Pb | Beta (β⁻) | ~1380 | - | nih.gov |
| 211Pb | Gamma (γ) | 271 | 10.8 | prismap.eu |
| 211Bi | Gamma (γ) | 351 | 13.0 | prismap.eu |
Alpha particles, emitted during the decay of 227Th and its progeny, are characterized by high Linear Energy Transfer (LET) openmedscience.com, taylorandfrancis.com, openmedscience.com, researchgate.net. LET quantifies the amount of energy deposited by a charged particle per unit path length. For alpha particles, this value is typically high, ranging from 50 to 230 keV/µm researchgate.net. This high LET means that alpha particles deposit a large amount of energy within a very short distance, typically within a few cell diameters (approximately 40-45 µm of tissue) taylorandfrancis.com, openmedscience.com. This localized energy deposition is highly effective at causing biological damage, such as clustered DNA double-strand breaks, which is the basis for their therapeutic potential openmedscience.com, researchgate.net.
Recoil Nuclide Behavior and Daughter Radionuclide Redistribution Considerations
When a nucleus emits an alpha particle, it experiences a significant recoil due to the conservation of momentum. The energy imparted to the recoiling daughter nucleus is substantial, often exceeding the binding energy of chemical bonds researchgate.net. For 227Th decaying to 223Ra, this recoil energy can disrupt the chemical bonds between the daughter radionuclide and any targeting moiety (e.g., a chelator attached to an antibody) nih.gov, frontiersin.org, researchgate.net, tandfonline.com.
This phenomenon has critical implications for targeted alpha therapy. While the alpha particle itself delivers a highly localized dose, the recoil can cause the daughter radionuclide to detach from its intended target. This detachment can lead to the redistribution of the daughter radionuclide within the body, potentially to non-target tissues such as bone, or its excretion from the body nih.gov, frontiersin.org. Managing this recoil effect and ensuring the retention of daughter products at the target site is a key challenge in the development of 227Th-based radiopharmaceuticals frontiersin.org, openmedscience.com, liv.ac.uk.
List of Compounds Mentioned:
this compound (227Th)
Radium-223 (223Ra)
Radon-219 (219Rn)
Polonium-215 (215Po)
Lead-211 (211Pb)
Bismuth-211 (211Bi)
Thallium-207 (207Tl)
Lead-207 (207Pb)
Actinium-227 (227Ac)
Uranium-231 (231U)
Protactinium-227 (227Pa)
Thorium-232 (232Th)
Radium-228 (228Ra)
Actinium-228 (228Ac)
Thorium-228 (228Th)
Radium-224 (224Ra)
Lead-212 (212Pb)
Bismuth-212 (212Bi)
Polonium-212 (212Po)
Astatine-211 (211At)
Actinium-225 (B1199940) (225Ac)
Lead-208 (208Pb)
Production, Separation, and Purification Methodologies of Thorium 227
Radiochemical Isolation and Purification Techniques of Thorium-227
Purification from Decay Progeny (e.g., Radium-223)
Extraction Chromatography Methods
Extraction chromatography plays a pivotal role in the isolation and purification of this compound from its parent radionuclides and decay products, such as Actinium-227 (²²⁷Ac) and Radium-223 (²²³Ra) researchgate.netnih.gov. This technique leverages the differential partitioning of metal ions between a liquid stationary phase (supported on an inert matrix) and a mobile liquid phase. Various extraction chromatographic resins have been evaluated for their efficacy in separating Thorium isotopes.
TEVA Resin: This resin, typically containing tri-octyl and tri-decyl methyl ammonium (B1175870) chloride (Aliquat™ 336) as the extraction agent, is widely used for the separation of tetravalent actinides, including Thorium researchgate.netbmuv.de. In nitric acid solutions, TEVA resin effectively retains this compound, allowing for the elution of other radionuclides like Actinium-227 and Radium-223 researchgate.netgoogle.com. Subsequent elution of this compound is commonly achieved using hydrochloric acid solutions researchgate.netbmuv.de. This method demonstrates favorable Thorium recovery and purification from radionuclide impurities researchgate.netnih.gov.
UTEVA Resin: Uranium-Extraction-TEmporal-VAcuum (UTEVA) resin is another extraction chromatographic material employed for actinide separation, including Thorium and Radium isotopes frontiersin.orgresearchgate.net. It has been shown to provide high nuclidic purities for Thorium/Barium separation, which serves as a surrogate for this compound/Radium-223 separation frontiersin.org.
DGA-N Resin: N,N,N′,N′-tetra-n-octyldiglycolamide (DGA)-coated resins have also been investigated and demonstrate excellent selectivity for Thorium, achieving higher purities in Thorium/Barium separations compared to other resins frontiersin.org.
CMPO-based Resins: Resins functionalized with octylphenyl-N,N-di-isobutyl carbamoyl-phosphine oxide (CMPO) in tri-n-butyl phosphate (B84403) (TBP) have been utilized, for instance, in separating protactinium from Thorium google.com.
Extraction chromatography is valued for its selectivity, efficiency, and the ability to process samples with relatively low volumes of acids, contributing to effective purification of this compound researchgate.netnih.govbjrs.org.br.
Material Screening for Radium-223 Sequestration
Cation Exchange Chromatography: This method has proven effective for separating Radium(II) from Thorium(IV) tandfonline.com. The objective is to maximize the sorption of Radium-223 onto the cation exchange resin while minimizing the retention of this compound. Optimization of formulation and process parameters is key to achieving high separation efficiency. For instance, studies have shown that using specific buffer systems and resin amounts can lead to high sorption of Radium-223 (>90%) and low sorption of this compound (<3%) tandfonline.com.
Citrate-buffered Formulations: With a pH of 4.00, 0.03 M buffer concentration, and 15.0 mg of resin, approximately 97.5% of Radium-223 was sorbed, with only 2.4% of this compound sorption tandfonline.com.
Acetate-buffered Formulations: Under similar conditions (pH 4.0, 15.0 mg resin), approximately 96.2% of Radium-223 was sorbed, with 1.6% this compound sorption tandfonline.com.
Liposome Adsorption: Certain materials, such as DSPG liposomes, have demonstrated high efficiency (up to 95%) in binding Radium-223, suggesting their potential use in sequestering this daughter nuclide from this compound formulations researchgate.net.
Anion Exchange Chromatography: While primarily used for this compound separation from other elements, anion exchange in nitric acid media can also contribute to the removal of Radium-223 from this compound solutions researchgate.netgoogle.comresearchgate.net.
The development of technologies for the effective sequestration of Radium-223 is vital for improving the radiochemical purity and extending the usable shelf-life of this compound drug products researchgate.net.
Radiochemical Purity Assessment and Quality Control Paradigms for this compound Preparations
Ensuring the radiochemical purity of this compound preparations is paramount for their safe and effective use in targeted alpha therapies. This involves employing a suite of analytical techniques to identify and quantify any radionuclide impurities, particularly other Thorium isotopes, Actinium-227, and Radium-223 nih.govresearchgate.netresearchgate.net.
Gamma Spectrometry: High-purity germanium (HPGe) detectors are considered the gold standard for assessing the radionuclidic purity of this compound preparations nih.govresearchgate.netresearchgate.netmdpi.comnih.gov. This technique allows for the precise identification and quantification of gamma-emitting isotopes by analyzing their characteristic energy spectra. Specific gamma peaks associated with this compound and its decay products like Radium-223 are used for discrimination mdpi.comnih.gov.
Radio-Thin Layer Chromatography (Radio-TLC): Radio-TLC is a widely used method for evaluating radiochemical purity, particularly for radiolabeled conjugates nih.govresearchgate.netresearchgate.netnih.gov. While standard TLC can have limitations in resolving complex mixtures, using alpha-particle-specific settings can enhance resolution and distinguish between pure and impure this compound labeled compounds nih.govresearchgate.netnih.gov. It can effectively show the presence of free radioisotopes at the solvent front nih.gov.
Instant Thin-Layer Chromatography (iTLC): iTLC is commonly employed for rapid assessment of radiolabeling efficiency and purity of this compound conjugates, often achieving purities of ≥95% mdpi.comnih.govsnmjournals.orgmdpi.com.
Alpha Particle Spectral Imaging: Devices such as alpha cameras or spectral imaging systems can distinguish between this compound and Radium-223 by analyzing their alpha particle emissions, contributing to purity assessment nih.govresearchgate.netnih.gov.
Gamma Counters: Standard gamma counters are also utilized and can effectively differentiate between this compound and Radium-223, providing a means for rapid radionuclidic purity determination nih.govresearchgate.netresearchgate.netnih.gov.
Radio-High-Performance Liquid Chromatography (Radio-HPLC): This technique is valuable for assessing the purity of this compound conjugates, separating the radiolabeled compound from unbound radionuclide and potential impurities mdpi.comsnmjournals.orgmdpi.comspringermedizin.de.
Rigorous quality control protocols are essential, especially given the complex decay chain of this compound, to ensure that the final product administered to patients meets stringent purity requirements nih.govresearchgate.netresearchgate.net.
Coordination Chemistry and Chelator Development for Thorium 227 Conjugates
Ligand Design Principles for Stable Thorium(IV) Chelation
The effective chelation of Th⁴⁺ is governed by several key principles rooted in coordination chemistry. Thorium(IV) is a hard Lewis acid, favoring interactions with hard Lewis bases such as oxygen donor atoms. Ligands incorporating carboxylates, and particularly hydroxypyridinones, have proven to be highly effective for thorium chelation. researchgate.netmdpi.com The large coordination number of thorium, which can range from 8 to 12, dictates that multidentate ligands are required to fully saturate the metal's coordination sphere, thereby enhancing both thermodynamic stability and kinetic inertness. acs.org
Octadentate chelators, which provide eight donor atoms for coordination, have emerged as a particularly promising class of ligands for Th⁴⁺. Among these, derivatives of 3,2-hydroxypyridinone (3,2-HOPO) are noteworthy. researchgate.net The bidentate HOPO moiety provides two oxygen donor atoms and, when incorporated into a larger molecular scaffold, can create a highly effective chelating environment for thorium.
One prominent example is an octadentate chelator based on Me-3,2-HOPO, which has demonstrated the ability to form exceptionally stable complexes with ²²⁷Th. nih.govmdpi.com This class of chelators is a critical component in the development of TTCs. nih.gov The design often involves four Me-3,2-HOPO units attached to a central scaffold. nih.gov These chelators form stable complexes with ²²⁷Th rapidly at room temperature. nih.gov Animal biodistribution studies have shown that the resulting complexes exhibit low bone uptake, indicating good in vivo stability. nih.gov
Both macrocyclic and acyclic frameworks have been investigated for the chelation of ²²⁷Th. Acyclic chelators, such as those based on a linear polyamine backbone with multiple HOPO arms, offer synthetic accessibility and conformational flexibility to accommodate the large Th⁴⁺ ion. nih.govucl.ac.uk
Macrocyclic chelators, on the other hand, can offer enhanced thermodynamic stability and kinetic inertness due to the macrocyclic effect. Novel macrocyclic chelators incorporating 1,2-hydroxypyridinone groups, such as DOTHOPO and MeDOTHOPO, have been synthesized and shown to form exceedingly stable complexes with Th⁴⁺. researchgate.net These macrocyclic structures can effectively encapsulate the thorium ion, shielding it from competing ligands in biological systems. researchgate.net
For the application of ²²⁷Th in targeted alpha therapy, the chelator must be attached to a targeting moiety, such as an antibody or peptide. nih.gov This requires the design of bifunctional chelators, which possess both a strong metal-binding site and a reactive functional group for conjugation.
A common strategy is to incorporate a functional group like an isothiocyanate (-NCS) or a carboxylic acid into the chelator's structure. nih.govnih.gov For instance, a carboxylic acid group can be readily activated to form a stable amide bond with the ε-amino groups of lysine (B10760008) residues in proteins. nih.gov A novel bifunctional chelator, p-SCN-Bn-DOTHOPO, which includes an isothiocyanate group, has been developed for conjugation to biomolecules. nih.gov This allows for the covalent attachment of the ²²⁷Th-chelator complex to a targeting antibody, enabling the specific delivery of the alpha-emitting payload to tumor cells. researchgate.netnih.gov
Solution Thermodynamics and Kinetics of Thorium(IV) Complexation
The successful application of ²²⁷Th-based radiopharmaceuticals is critically dependent on the thermodynamic stability and kinetic inertness of the radiometal complex.
The thermodynamic stability of a metal-ligand complex is quantified by its stability constant (log β). High stability constants are essential to prevent the release of free ²²⁷Th in the body, which could lead to off-target toxicity. The stability constants for Th(IV) with various ligands have been determined using techniques such as potentiometric and spectrophotometric titrations. researchgate.netresearchgate.net
For example, an octadentate chelator featuring Me-3,2-HOPO coordinating groups has a reported log β value of 41.7 for its complex with thorium. mdpi.com Macrocyclic chelators bearing 1,2-hydroxypyridinone groups have also demonstrated high thermodynamic stability, with log β values greater than 34. researchgate.net The table below summarizes the stability constants for Th(IV) with several different ligands.
| Ligand | log β | Reference |
|---|---|---|
| Me-3,2-HOPO based octadentate chelator | 41.7 | mdpi.com |
| DOTHOPO | >34 | researchgate.net |
| MeDOTHOPO | >34 | researchgate.net |
| DTPA | 29.6 | researchgate.net |
The kinetics of the radiolabeling reaction are also a crucial consideration. For practical application, the complexation of ²²⁷Th should proceed efficiently under mild conditions to avoid denaturation of the targeting biomolecule. vub.be The rate of a radiolabeling reaction is influenced by factors such as pH, temperature, and the concentration of the chelator. uzh.chrsc.org
Hydroxypyridinone-based chelators have been shown to complex ²²⁷Th rapidly at room temperature. nih.gov For instance, an octadentate Me-3,2-HOPO chelator achieved efficient labeling with ²²⁷Th in just 20 minutes at ambient temperature. nih.gov Similarly, the bifunctional chelator p-SCN-Bn-DOTHOPO, when conjugated to trastuzumab, was successfully labeled with ²²⁷Th at room temperature within 60 minutes. nih.gov The optimization of these conditions is key to achieving high radiochemical yields and purity. researchgate.netnih.gov
The following table provides examples of radiolabeling conditions for different ²²⁷Th chelates.
| Chelator/Conjugate | pH | Temperature | Time | Radiochemical Yield | Reference |
|---|---|---|---|---|---|
| Octadentate Me-3,2-HOPO | Not specified | Room Temperature | 20 min | Not specified | nih.gov |
| p-SCN-Bn-DOTHOPO-trastuzumab | 5.5 | Room Temperature | 60 min | ≥95% | nih.gov |
| spermine-(Me-3,2-HOPO)₄ | Not specified | Not specified | <2.5 h | 83% | nih.gov |
| H₄octapa | Not specified | Not specified | <2.5 h | 65% | nih.gov |
| H₄py4pa | Not specified | Not specified | <2.5 h | 87% | nih.gov |
Bioconjugation Strategies for Targeted Thorium-227 Conjugates (TTCs)
The effective delivery of the alpha-emitting radionuclide this compound (²²⁷Th) to tumor cells relies on robust bioconjugation strategies that link the radionuclide, via a chelator, to a targeting moiety. These strategies are designed to be stable under physiological conditions, ensuring that the potent radiopharmaceutical remains intact until it reaches its intended target. The choice of conjugation chemistry is critical and depends on the nature of the targeting molecule, which can range from large monoclonal antibodies to smaller peptides and other small molecules.
Targeted this compound Conjugates (TTCs) frequently utilize monoclonal antibodies (mAbs) for their high specificity and affinity to tumor-associated antigens. The covalent attachment of a chelator to an mAb is a cornerstone of this approach, creating a stable immunoconjugate capable of securely carrying the ²²⁷Th payload.
A predominant method for this conjugation involves the formation of stable amide bonds between the chelator and the antibody. nih.gov This is often achieved by modifying the chelator to include an amine-reactive functional group, such as an N-hydroxysuccinimide (NHS) ester. nih.govnih.gov These activated esters react with the primary amines present on the antibody, primarily the ε-amino groups of solvent-exposed lysine residues. nih.govnih.gov The immunoglobulin G (IgG) scaffold, a common type of mAb used in these conjugates, possesses numerous surface-accessible lysine residues, making them readily available for conjugation.
The reaction between the NHS ester of the chelator and the lysine's amine group typically proceeds efficiently under slightly basic conditions (pH 7.0–9.0) at room temperature. nih.gov This process results in a stable amide linkage. Chelators such as the octadentate 3,2-hydroxypyridinone (3,2-HOPO) and derivatives of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), like p-SCN-benzyl-DOTA, have been successfully conjugated to mAbs for ²²⁷Th chelation using this type of chemistry. nih.govresearchgate.netnih.gov For instance, a 3,2-HOPO chelator can be functionalized with a carboxylic acid group, which is then activated to an NHS ester to facilitate its covalent linking to the lysine residues of the antibody. Another approach utilizes isothiocyanate derivatives that also react with amine groups.
The number of chelators attached to a single antibody, known as the chelator-to-antibody ratio (CAR), is a critical parameter that can influence the stability, immunoreactivity, and pharmacokinetic properties of the resulting TTC. Therefore, the conjugation process is carefully controlled to achieve a desired CAR.
For small molecule-based TTCs, such as those targeting prostate-specific membrane antigen (PSMA), linker design is a key area of research. nih.govgrantome.com For example, novel linker motifs have been developed to improve binding affinity and optimize biodistribution. nih.gov In one approach, a 2,3-hydroxypyridinone chelator was modified with carboxyl groups (carboxy-HOPO) to increase hydrophilicity and was coupled to a PSMA-binding motif through a specialized linker. This strategy allows for the synthesis of monomeric and multimeric conjugates, which can influence tumor retention and clearance kinetics. The linkers in these small molecule conjugates are designed to be stable in circulation to prevent premature release of ²²⁷Th. mdpi.com Some advanced designs include cleavable linkers, such as the valine-citrulline linker, which can be cleaved by enzymes like cathepsin B that are often overexpressed in the tumor microenvironment. nih.gov Another innovative approach involves a pH-sensitive phosphoramidate-based (Phos-Am) linker, designed to release the payload in the acidic environment of endosomes. nih.gov
In the context of peptide-drug conjugates (PDCs), linkers play a vital role in connecting the peptide to the chelator-radionuclide complex. aacrjournals.org The design of these linkers can significantly impact the conjugate's properties. Flexible peptide linkers, often composed of small, polar amino acids like glycine, serine, and threonine, can help maintain the stability and bioactivity of the conjugate. aacrjournals.org For radiometal conjugates, cathepsin-degradable peptide linkers have been explored to reduce radiation doses to non-target tissues like the liver. nih.govfrontiersin.org For instance, peptides such as GFQGVQ-FAGF, GFGSVQFAGF, and GFGSTFFAGF have been shown to be susceptible to cathepsin degradation. frontiersin.org These cleavable linkers are designed to be stable in the bloodstream but are broken down once the conjugate is internalized by tumor cells, releasing the radiotoxic payload. aacrjournals.org
In Vitro and In Vivo Stability of this compound Conjugates
The stability of Targeted this compound Conjugates is a critical determinant of their therapeutic efficacy and safety. A stable conjugate ensures that the alpha-emitting radionuclide is delivered specifically to the tumor, minimizing off-target radiation exposure. Stability is rigorously assessed through both in vitro and in vivo studies.
In vitro stability studies are essential to predict the behavior of TTCs in the physiological environment. These studies typically involve incubating the radiolabeled conjugate in biological media, such as human or fetal bovine serum, at 37°C for extended periods. researchgate.netnih.gov The stability is then assessed by measuring the percentage of the radionuclide that remains bound to the conjugate over time.
Research has demonstrated that the choice of chelator significantly impacts the in vitro stability of TTCs. For example, radioimmunoconjugates prepared using the p-SCN-benzyl-DOTA chelator with trastuzumab and rituximab (B1143277) showed relevant stability in 80% fetal bovine serum over several weeks. researchgate.netnih.gov In another study, a PSMA-targeting TTC was found to be stable over a 48-hour period. Similarly, a trastuzumab biosimilar, SB3, demonstrated physical and chemical stability for extended periods under various storage conditions. nih.gov The stability of trastuzumab in intravenous solutions has also been shown to be robust over 28 days at refrigerated temperatures. nih.gov More quantitative studies have shown that certain conjugates can maintain high levels of integrity over several days. For instance, a lutetium-177 (B1209992) labeled PSMA conjugate, which shares similar chelator chemistry, remained over 93% intact in human serum after 9 days.
| Conjugate | Chelator | Targeting Moiety | Serum Type | Incubation Time | Percentage of Intact Conjugate |
|---|---|---|---|---|---|
| ²²⁷Th-Radioimmunoconjugate | p-SCN-benzyl-DOTA | Rituximab/Trastuzumab | Fetal Bovine Serum (80%) | Several weeks | Relevant stability observed |
| [¹⁷⁷Lu]Lu-13 | DOTA-derivative | PSMA-Inhibitor/Bisphosphonate | Human Serum | 9 days | 93% |
| [¹⁷⁷Lu]Lu-13 | DOTA-derivative | PSMA-Inhibitor/Bisphosphonate | Human Serum | 14 days | 93% |
In vivo stability is the ultimate test of a TTC's robustness and is typically evaluated in preclinical animal models, such as mice bearing human tumor xenografts. The primary method for assessing in vivo stability is through biodistribution studies, which measure the accumulation of the radiopharmaceutical in various organs and tissues over time. A stable conjugate will show high uptake and retention in the tumor, with minimal accumulation in non-target organs, particularly the bone. nih.gov Since free ²²⁷Th, like other heavy elements, tends to accumulate in the bone, low femur uptake is a strong indicator of high in vivo complex stability. nih.gov
Preclinical studies with various TTCs have demonstrated their in vivo stability. For instance, a mesothelin (MSLN)-TTC showed specific accumulation in MSLN-expressing tumors, reaching approximately 50% of the injected dose per gram (%ID/g) over a 21-day period, while a non-binding isotype control showed significantly lower tumor uptake (around 5-10% ID/g). This indicates that the conjugate remains intact and is guided by the targeting antibody. In studies with a PSMA-targeting small molecule-TTC, low uptake of free ²²⁷Th in the bone confirmed the high stability of the complex in vivo.
Biodistribution data from a study of an MSLN-TTC in an ovarian cancer patient-derived xenograft model provides a clear example of in vivo stability and targeting.
| Organ/Tissue | Time Post-Injection (hours) | % Injected Dose per Gram (%ID/g) |
|---|---|---|
| Tumor | 168 | ~50 |
| 336 | ~45 | |
| Blood | 168 | ~10 |
| 336 | ~5 | |
| Femur | 168 | ~2 |
| 336 | ~2 | |
| Liver | 168 | ~5 |
| 336 | ~4 | |
| Kidney | 168 | ~4 |
| 336 | ~3 |
These preclinical assessments are crucial for confirming that the bioconjugation strategy has yielded a stable and effective targeted radiopharmaceutical, paving the way for further development.
Preclinical Development and Mechanistic Evaluation of Thorium 227 Radiopharmaceuticals
In Vitro Cellular and Molecular Investigations
Investigation of Immunogenic Cell Death Pathways
Emerging evidence suggests that TTCs can stimulate an anti-tumor immune response by inducing immunogenic cell death (ICD) nih.govfrontiersin.orgnih.gov. ICD is characterized by the release of danger-associated molecular patterns (DAMPs) from dying cancer cells, which can alert and recruit immune cells, such as cytotoxic T lymphocytes, to the tumor microenvironment nih.govnih.govresearchgate.net. Studies have indicated that TTCs may promote T-cell infiltration through the induction of ICD nih.govfrontiersin.orgnih.gov. Specifically, the mesothelin-targeted thorium-227 conjugate (MSLN-TTC, BAY 2287411) has shown an upregulation of ICD markers in preclinical evaluations researchgate.net.
In Vivo Preclinical Model Studies
The efficacy and mechanistic properties of 227Th-based radiopharmaceuticals are extensively evaluated in various preclinical in vivo models. These studies are crucial for understanding biodistribution, pharmacokinetics, tumor targeting, therapeutic potency, and the potential for combination therapies.
Selection and Characterization of Relevant Animal Models
A wide array of preclinical models, including cell line-derived xenografts (CDX) and patient-derived xenografts (PDX), have been employed to assess TTCs frontiersin.orgnih.govaacrjournals.orgaacrjournals.orgresearchgate.netnih.govaacrjournals.orgresearchgate.netminervaimaging.comnih.govoncotarget.commdpi.com. These models are selected based on the expression of specific tumor-associated antigens targeted by the conjugates. Examples include:
Prostate Cancer: Models utilizing cells or PDXs expressing Prostate-Specific Membrane Antigen (PSMA) have been extensively studied for PSMA-targeted TTCs frontiersin.orgnih.govaacrjournals.orgaacrjournals.orgnih.govaacrjournals.orgresearchgate.netspringermedizin.denih.govnih.gov. These include models like 22Rv1, C4-2, VCaP, MDA-PCa-2b, ST1273, KUCaP-1, and LuCaP 86.2 aacrjournals.orgaacrjournals.org.
Ovarian and Cervical Cancers: Mesothelin (MSLN)-positive ovarian and cervical cancer models, including cell line-derived xenografts (OVCAR-8, NCI-ADR-RES) and PDXs (ST206B), have been used to evaluate MSLN-TTCs, often incorporating models with acquired drug resistance markers like P-glycoprotein (p-gp) researchgate.netresearchgate.netminervaimaging.comnih.gov.
Renal Cell Carcinoma (RCC): The 786-O human RCC cell line xenograft model has been used to evaluate CD70-targeted TTCs oncotarget.com.
Hematological Malignancies: Models for B-cell lymphomas (Ramos) and leukemia have been used to assess CD22- and CD33-targeted TTCs nih.govresearchgate.net.
Other Solid Tumors: Models for breast, colorectal, pancreatic, and lung cancers have also been utilized nih.govresearchgate.net.
These models are characterized by their specific antigen expression profiles, allowing for the evaluation of target-specific uptake and therapeutic effects. Some models are also selected for their resistance to conventional therapies to assess the advantages of TAT aacrjournals.orgaacrjournals.orgnih.govaacrjournals.orgresearchgate.netminervaimaging.comnih.gov.
Biodistribution and Pharmacokinetic Assessment in Preclinical Models
Biodistribution and pharmacokinetic studies are essential to determine how TTCs are distributed throughout the body, their uptake in target tissues, and their clearance rates. These studies are typically performed in rodents, and sometimes in larger animal models such as minipigs and cynomolgus monkeys, to provide a more comprehensive understanding of their behavior nih.govaacrjournals.orgresearchgate.netspringermedizin.denih.gov.
Key findings from these studies include:
Rapid Blood Clearance: Most TTCs exhibit rapid clearance from the bloodstream, often attributed to renal excretion researchgate.netspringermedizin.denih.gov.
Tumor Accumulation and Retention: TTCs demonstrate significant and specific accumulation in tumors expressing the target antigen. Importantly, many TTCs show prolonged retention in tumors, often for several weeks, which is advantageous for alpha emitters with longer half-lives like 227Th nih.govaacrjournals.orgaacrjournals.orgresearchgate.netmdpi.com. For instance, PSMA-TTC showed tumor retention of radioactivity for over 21 days, contrasting with small-molecule ligands where radioactivity diminishes more rapidly aacrjournals.org. CD70-TTC retained 122 ± 42% of the injected dose per gram (% ID/g) in tumors seven days post-administration oncotarget.com.
Organ Distribution: While tumor uptake is prioritized, distribution to other organs is monitored. For some PSMA SMOL-TTC variants, no major uptake or retention was observed in organs beyond the kidneys, with clearance primarily via renal excretion researchgate.netspringermedizin.denih.gov. However, in some cases, slower clearance from certain organs was noted for specific multimeric constructs springermedizin.de.
Complex Stability: Low uptake of free this compound into bone in these studies confirmed the high complex stability of the chelator-radionuclide bond in vivo researchgate.netspringermedizin.denih.gov.
Pharmacokinetic/Pharmacodynamic Modeling: In some instances, mechanistic pharmacokinetic/pharmacodynamic (PK/PD) models have been developed to describe the preclinical data for TTCs, aiding in the prediction of their behavior researchgate.net.
Table 1: Representative Tumor Uptake and Retention of this compound Conjugates in Preclinical Models
| Conjugate | Target | Model Type | Target Antigen Expression | Uptake (% ID/g or % IA/g) | Retention Time | Reference |
| MSLN-TTC | MSLN | Xenograft | High MSLN | Not specified | Up to 4 weeks | nih.gov |
| PSMA-TTC | PSMA | Xenograft | High PSMA | >20% ID/g | >21 days | aacrjournals.org |
| PSMA SMOL-TTC | PSMA | Xenograft | High PSMA | ~10% ID/g | Not specified | springermedizin.de |
| CD70-TTC | CD70 | 786-O Xenograft | High CD70 | 122 ± 42% ID/g | 7 days | oncotarget.com |
| HER2-TTC | HER2 | DLD-1 Xenograft | HER2 low | 42 ± 4% IA/g | 336 h (14 days) | mdpi.com |
| HER2-TTC | HER2 | DLD-1 BRCA2-/- Xenograft | HER2 low | 59 ± 10% IA/g | 336 h (14 days) | mdpi.com |
*ID/g: Injected Dose per gram; IA/g: Injected Activity per gram. Specific details on the exact time points for all measurements may vary and are presented as reported in the respective studies.
Tumor Uptake, Retention, and Clearance Profiles
The ability of TTCs to achieve high tumor uptake and retain radioactivity within the tumor site is critical for their therapeutic efficacy, especially given the short range of alpha particles. Studies have consistently demonstrated antigen-specific tumor uptake nih.govaacrjournals.orgoncotarget.com. For example, PSMA-TTC showed rapid internalization into PSMA-positive cells, leading to significant tumor accumulation aacrjournals.orgaacrjournals.orgnih.govaacrjournals.org. The retention of 227Th activity in tumors for extended periods, such as over 21 days for PSMA-TTC, ensures sustained radiation delivery to the tumor aacrjournals.org. This prolonged retention is a key advantage over radiolabeled small molecules, which typically exhibit faster clearance from tumors aacrjournals.org. The clearance profile is generally characterized by rapid elimination from the bloodstream, primarily through the kidneys, minimizing systemic exposure to the radionuclide researchgate.netspringermedizin.denih.gov.
Therapeutic Efficacy in Preclinical Tumor Models
TTCs have demonstrated potent and dose-dependent antitumor efficacy across a broad spectrum of cancer types in preclinical models. The primary mechanism of action involves the induction of DNA double-strand breaks (DSBs) by alpha particles, leading to cell cycle arrest and apoptosis nih.govfrontiersin.orgnih.govaacrjournals.orgaacrjournals.orgresearchgate.netnih.govaacrjournals.orgresearchgate.net.
Key efficacy findings include:
Tumor Growth Inhibition:
PSMA-TTC exhibited strong antitumor efficacy, with treatment-to-control (T/C) ratios ranging from 0.01 to 0.31 in various prostate cancer cell line and PDX models, including those resistant to standard-of-care drugs like enzalutamide (B1683756) aacrjournals.orgaacrjournals.orgnih.govaacrjournals.org.
MSLN-TTC demonstrated dose-dependent tumor growth inhibition with T/C ratios between 0.03 and 0.44 in xenograft models, showing particular efficacy in p-gp-expressing tumors where conventional chemotherapeutics were less effective researchgate.netminervaimaging.comnih.gov.
CD70-TTC achieved complete tumor growth inhibition at doses as low as 50 kBq/kg and induced tumor regression at higher doses in renal cell carcinoma models oncotarget.com.
HER2-TTC demonstrated delayed tumor growth and survival benefit in HER2-positive ovarian cancer xenograft models frontiersin.org.
Survival Benefit: Several studies reported increased median survival times in animals treated with TTCs compared to control groups, highlighting their therapeutic potential nih.govoncotarget.com. For instance, MSLN-TTC provided a significant survival benefit in a disseminated lung cancer model researchgate.net.
Bone Metastasis: PSMA-TTC also demonstrated inhibition of both cancer growth and cancer-induced abnormal bone growth in a model mimicking prostate cancer bone metastases aacrjournals.orgaacrjournals.orgnih.govaacrjournals.org.
Table 2: Representative Therapeutic Efficacy of this compound Conjugates in Preclinical Tumor Models
| Conjugate | Target | Model Type | Efficacy Metric | Result | Reference |
| PSMA-TTC | PSMA | Prostate Cancer Xenografts/PDXs | T/C Ratio | 0.01–0.31 (single injection, 300–500 kBq/kg) | aacrjournals.orgaacrjournals.orgnih.govaacrjournals.org |
| MSLN-TTC | MSLN | Ovarian/Cervical Xenografts | T/C Ratio | 0.03–0.44 (dose-dependent) | researchgate.netminervaimaging.comnih.gov |
| CD70-TTC | CD70 | 786-O Renal Cell Cancer | Tumor Growth Inhibition | Complete inhibition at 50 kBq/kg; stasis at 100 kBq/kg; regression at 300-500 kBq/kg | oncotarget.com |
| CD22-TTC | CD22 | Lymphoma Xenografts | Tumor Growth Inhibition & Survival | Tumor growth inhibition and increased survival (300 kBq/kg); significant survival extension (100 kBq/kg) | nih.gov |
| HER2-TTC | HER2 | Ovarian Cancer Xenograft | Tumor Growth & Survival | Delayed tumor growth and survival benefit | frontiersin.org |
| BAY 2287411 | MSLN | Lung Cancer Xenograft | Survival | Significant survival benefit in disseminated model | researchgate.net |
*T/C: Treatment/Control ratio. Lower T/C values indicate greater tumor growth inhibition.
Evaluation of Combination Therapy Strategies in Preclinical Settings
The synergistic potential of TTCs when combined with other anti-cancer modalities is a significant area of preclinical investigation. These combinations aim to enhance therapeutic outcomes by targeting multiple pathways or overcoming resistance mechanisms.
Combination with DNA Damage Response (DDR) Inhibitors: TTCs have shown additive or synergistic effects when combined with inhibitors of DNA damage response pathways, such as poly (ADP-ribose) polymerase (PARP) inhibitors and ataxia telangiectasia and Rad3-related (ATR) kinase inhibitors nih.govnih.govfrontiersin.orgnih.gov. For instance, a HER2-targeted 227Th conjugate (HER2-TTC) demonstrated potent activity when combined with olaparib (B1684210) (a PARP inhibitor) in BRCA2-deficient xenograft models nih.govmdpi.com. Similarly, MSLN-TTC has been evaluated in combination with DDR inhibitors, showing promising results researchgate.net.
Combination with Chemotherapeutics: MSLN-TTC has exhibited additive effects with standard chemotherapeutics like docetaxel (B913) and doxorubicin (B1662922) in vitro minervaimaging.com. In vivo studies demonstrated that combining MSLN-TTC with pegylated liposomal doxorubicin (Doxil), docetaxel, bevacizumab, or regorafenib (B1684635) resulted in additive-to-synergistic antitumor efficacy and improved response rates compared to monotherapies researchgate.netnih.gov.
Combination with Antiangiogenic Therapies: The combination of MSLN-TTC with antiangiogenic agents such as bevacizumab or regorafenib also yielded additive-to-synergistic antitumor efficacy in preclinical models researchgate.netnih.gov.
Combination with Anti-androgen Therapies: Preclinical data support the combination of TTCs with androgen receptor inhibitors (ARIs), showing additive or synergistic effects nih.govfrontiersin.org. Notably, PSMA-TTC demonstrated efficacy in prostate cancer models that were resistant to standard anti-androgen treatments like enzalutamide aacrjournals.orgaacrjournals.orgnih.govaacrjournals.org.
Synergistic Effects with DNA Damage Response Inhibitors
Preclinical studies have demonstrated significant synergistic or additive effects when ²²⁷Th conjugates are combined with inhibitors targeting the DNA damage response (DDR) pathway. The rationale behind these combinations lies in the fact that ²²⁷Th-induced DNA double-strand breaks (DSBs) are highly cytotoxic, and inhibiting the cell's natural repair mechanisms can amplify this effect, potentially leading to synthetic lethality.
PARP Inhibitors: Combinations of ²²⁷Th conjugates with poly (ADP-ribose) polymerase (PARP) inhibitors have shown promising results. For instance, a HER2-targeted ²²⁷Th conjugate (HER2-TTC) combined with olaparib (a PARP inhibitor) demonstrated synergistic anti-tumor activity in BRCA2-deficient colorectal cancer xenograft models. In these models, the combination achieved comparable tumor growth inhibition to a higher dose of HER2-TTC alone, underscoring the synergistic benefit nih.govresearchgate.netmdpi.com. Similarly, mesothelin-targeted ²²⁷Th conjugates (MSLN-TTC) have shown synergistic activity in vitro and in vivo when combined with PARP inhibitors in ovarian cancer xenograft models aacrjournals.orgsnmjournals.orguio.no.
ATR Inhibitors: The ataxia telangiectasia and Rad3-related (ATR) protein is another critical component of the DNA damage response. Preclinical studies have explored the combination of ²²⁷Th conjugates with ATR inhibitors. For example, a fibroblast growth factor receptor 2 (FGFR2)-targeted ²²⁷Th conjugate combined with the ATR inhibitor BAY 1895344 showed enhanced anti-tumor efficacy in preclinical models. In vitro studies indicated that this combination led to reduced cell viability and increased levels of γH2AX, a marker of DSBs, compared to monotherapy frontiersin.orgnih.gov.
Table 1: Synergistic Effects of ²²⁷Th Conjugates with DNA Damage Response Inhibitors in Preclinical Models
| ²²⁷Th Conjugate | DDR Inhibitor | Cancer Model/Cell Line | Observed Effect | Reference(s) |
| HER2-TTC | Olaparib (PARPi) | DLD-1 BRCA2-/- xenografts | Synergistic tumor growth inhibition | nih.govresearchgate.netmdpi.com |
| MSLN-TTC | PARP inhibitors | Ovarian cancer xenografts | Synergistic activity (in vitro & in vivo) | aacrjournals.orgsnmjournals.orguio.no |
| MSLN-TTC | ATR inhibitors | Ovarian cancer xenografts | Increased efficacy | aacrjournals.orguio.no |
| FGFR2-TTC | BAY 1895344 (ATRi) | Various FGFR2-expressing cancer cell lines/xenografts | Enhanced anti-tumor efficacy, increased γH2AX | frontiersin.orgnih.gov |
| PSMA-TTC | DNA-PK inhibitor | Prostate cancer cells/models | Synergistic anti-proliferative effects | nih.gov |
Integration with Immune Checkpoint Inhibitors
Emerging evidence suggests that ²²⁷Th conjugates can also synergize with immune checkpoint inhibitors (ICIs) by modulating the tumor microenvironment and stimulating an anti-tumor immune response. The high LET radiation from alpha emitters can induce immunogenic cell death (ICD), leading to the release of danger-associated molecular pattern (DAMP) molecules and activation of dendritic cells (DCs). This can enhance the presentation of tumor antigens and prime T cell responses, making tumors more susceptible to ICI therapy.
Anti-PD-L1 Therapy: Studies combining mesothelin-targeted ²²⁷Th conjugates (MSLN-TTC) with anti-programmed death-ligand 1 (PD-L1) antibodies have shown enhanced anti-tumor efficacy in immunocompetent mouse models. MSLN-TTC alone demonstrated antitumor activity, which was further potentiated when combined with anti-PD-L1. This combination therapy also led to increased infiltration of CD8+ T cells into tumors and activation of DNA sensing pathways bmj.comfrontiersin.orgnih.govnih.gov. These findings suggest that ²²⁷Th conjugates can prime the immune system for a more effective response to checkpoint blockade frontiersin.orgnih.govnih.govresearchgate.net.
Table 2: Integration of ²²⁷Th Conjugates with Immune Checkpoint Inhibitors in Preclinical Models
| ²²⁷Th Conjugate | Immune Checkpoint Inhibitor | Cancer Model | Observed Effects | Reference(s) |
| MSLN-TTC | Anti-PD-L1 | MC38-hMSLN tumor-bearing mice | Enhanced antitumor efficacy, immune activation (cytokines, DAMPs, DC activation), increased CD8+ T cell infiltration | bmj.comnih.govnih.gov |
| MSLN-TTC | Anti-PD-L1 | MC38-hMSLN tumor-bearing mice | Potentiated efficacy compared to monotherapy | frontiersin.org |
Combination with Conventional Therapies in Models
Chemotherapy: A mesothelin-targeted ²²⁷Th conjugate (MSLN-TTC) demonstrated efficacy in preclinical models of chemoresistant ovarian and cervical cancers, particularly those expressing P-glycoprotein (p-gp). MSLN-TTC showed potent anti-tumor activity irrespective of p-gp expression status, unlike conventional chemotherapeutics which often lose activity in p-gp-positive cells. In combination with pegylated liposomal doxorubicin (Doxil) or docetaxel in ovarian cancer xenograft models, MSLN-TTC induced additive-to-synergistic antitumor efficacy and increased response rates compared to monotherapies aacrjournals.orgnih.gov.
Antiangiogenic Therapies: In the same preclinical models, MSLN-TTC also showed enhanced efficacy when combined with antiangiogenic agents like bevacizumab or regorafenib, leading to additive-to-synergistic antitumor effects and improved response rates aacrjournals.orgnih.gov.
Table 3: Combination of ²²⁷Th Conjugates with Conventional Therapies in Preclinical Models
| ²²⁷Th Conjugate | Conventional Therapy | Cancer Model | Observed Effects | Reference(s) |
| MSLN-TTC | Doxil (Chemotherapy) | Ovarian cancer xenografts (ST206B) | Additive-to-synergistic antitumor efficacy, increased response rates | aacrjournals.orgnih.gov |
| MSLN-TTC | Docetaxel (Chemotherapy) | Ovarian cancer xenografts (ST206B) | Additive-to-synergistic antitumor efficacy, increased response rates | aacrjournals.orgnih.gov |
| MSLN-TTC | Bevacizumab (Antiangiogenic) | Ovarian cancer xenografts (ST206B) | Additive-to-synergistic antitumor efficacy, increased response rates | aacrjournals.orgnih.gov |
| MSLN-TTC | Regorafenib (Antiangiogenic) | Ovarian cancer xenografts (ST206B) | Additive-to-synergistic antitumor efficacy, increased response rates | aacrjournals.orgnih.gov |
Dosimetry Principles and Imaging Methodologies in Preclinical Research
Accurate dosimetry and effective imaging are critical for understanding the distribution, pharmacokinetics, and potential efficacy of ²²⁷Th radiopharmaceuticals in preclinical models. The unique properties of alpha emitters, such as their short range and high LET, necessitate specialized approaches to dosimetry and imaging.
Quantitative Planar and SPECT Imaging Techniques for this compound and Daughters in Preclinical Models
Direct imaging of alpha-particle emitters like ²²⁷Th and its daughter products can be challenging due to the nature of alpha emissions. However, techniques are employed to visualize their distribution and quantify their uptake.
SPECT Imaging: Single-photon emission computed tomography (SPECT) can be utilized to visualize the distribution of ²²⁷Th and its daughters by detecting the gamma emissions or X-rays produced during their decay cascade. Quantitative SPECT (QSPECT) aims to provide volumetric data on radionuclide distribution. Studies have explored quantitative dual-isotope planar imaging of ²²⁷Th and Radium-223 (²²³Ra), another daughter product, using defined energy windows nih.gov. Research into SPECT imaging for assessing biodistribution and dosimetry of actinium-225 (B1199940)/226 (related alpha emitters) highlights the importance of accurate imaging for pharmacokinetic modeling snmjournals.org.
Surrogate Imaging: In some cases, surrogate imaging agents can be used to infer the distribution of the radiopharmaceutical, particularly when direct imaging is problematic researchgate.net. However, the goal is to develop methods that directly quantify the distribution of the therapeutic radionuclide or its key daughter products.
Table 4: Imaging Techniques for ²²⁷Th and Daughter Products in Preclinical Models
| Imaging Modality | Radionuclide(s) Tracked | Preclinical Model Type | Quantitative Aspects / Challenges | Reference(s) |
| SPECT | ²²⁷Th, ²²³Ra (daughters) | Various animal models | Detection of gamma/X-ray emissions; quantitative SPECT (QSPECT) aims for volumetric data. | nih.govsnmjournals.org |
| Planar Imaging | ²²⁷Th, ²²³Ra (daughters) | Various animal models | Dual-isotope imaging with defined energy windows. | nih.gov |
| General Imaging | ²²⁷Th conjugates | Various animal models | Visualizing distribution, assessing pharmacokinetics. | openmedscience.comascopubs.org |
Absorbed Dose Calculations and Radiobiological Modeling in Animal Tissues
Calculating the absorbed dose from alpha emitters requires specialized dosimetry methods due to their high LET and short range. Radiobiological modeling is essential to correlate absorbed dose with biological effects.
Absorbed Dose Calculations: Dosimetry for alpha-particle therapy often involves microdosimetry, as the distribution of alpha particles can be highly non-uniform at the cellular level. Standard formalisms like those from the MIRD Committee can be adapted, but the short range of alpha particles necessitates consideration of microscopic distribution researchgate.netnih.gov. Monte Carlo simulations are frequently employed to model energy deposition in tissues nih.gov. For example, studies comparing the dosimetry of related alpha emitters like actinium-225 and -226 have calculated absorbed doses per injected activity to tumors, highlighting the importance of precise S-value calculations snmjournals.org.
Radiobiological Modeling: Understanding the biological impact of alpha particle irradiation requires models that account for the high LET, which causes clustered DNA DSBs. These models help predict toxicity and therapeutic efficacy. Preclinical dose-response studies are crucial for validating dosimetry methodologies, as average absorbed dose to a tissue may not always predict toxicity due to non-uniform irradiation nih.gov.
Table 5: Absorbed Dose Calculations and Radiobiological Modeling for Alpha Emitters
| Calculation/Modeling Approach | Key Considerations | Application to ²²⁷Th | Reference(s) |
| Microdosimetry | Non-uniform irradiation, short alpha range | Essential for accurate dose assessment | researchgate.netnih.gov |
| Monte Carlo Simulations | Energy deposition modeling | Used for dose calculations | nih.gov |
| Absorbed Dose Calculations | S-values, tissue-specific dose | Quantifying energy deposited per unit mass | snmjournals.org |
| Radiobiological Modeling | High LET effects, DNA damage | Correlating dose with biological effect | nih.gov |
Preclinical Safety and Biocompatibility Assessment in Animal Models
Preclinical safety and biocompatibility assessments are fundamental to the development of any therapeutic agent, including ²²⁷Th radiopharmaceuticals. These evaluations in animal models are designed to identify potential toxicities and understand the general tolerability of the agents before human trials.
General Tolerability: Preclinical studies often report on the general tolerability of ²²⁷Th conjugates. For instance, combination treatments involving MSLN-TTC with chemotherapeutics and antiangiogenic agents were described as "well tolerated," with only transient decreases in white and red blood cells observed aacrjournals.orgnih.gov. Monitoring animal body weight is a standard practice in these studies, serving as an indicator of treatment-related toxicity aacrjournals.org.
Assessment Types: While specific adverse event profiles are excluded from this discussion, the types of assessments performed in preclinical safety studies typically include hematology, clinical chemistry, and histopathology to evaluate organ function and identify potential toxicities. The focus is on establishing the general biocompatibility and identifying any dose-limiting toxicities that would inform subsequent clinical development.
Table 6: Preclinical Safety and Biocompatibility Assessment Findings
| Animal Model/Study Type | Assessment Focus | General Findings | Reference(s) |
| Various xenograft models (e.g., MSLN-TTC combinations) | General tolerability | Well tolerated; transient decreases in white/red blood cells observed. | aacrjournals.orgnih.gov |
| Various xenograft models | Monitoring of animal body weight | Used as an indicator of treatment-related toxicity. | aacrjournals.org |
| Various tumor models | Safety and efficacy evaluation | Basis for initiating Phase I clinical trials. | openmedscience.com |
Compound List:
this compound (²²⁷Th)
Radium-223 (²²³Ra)
Actinium-225 (²²⁵Ac)
Actinium-227 (²²⁷Ac)
Lead-207 (²⁰⁷Pb)
Lead-212 (²¹²Pb)
Astatine-211 (²¹¹At)
Bismuth-213 ([²¹³Bi])
Actinium-226 (²²⁶Ac)
Olaparib
BAY 1895344
Doxil
Docetaxel
Bevacizumab
Regorafenib
Anti-PD-L1
DNA-PK inhibitor
3,2-hydroxypyridinone (3,2-HOPO)
HER2-TTC
MSLN-TTC
PSMA-TTC
FGFR2-TTC
CD70-TTC
CD22-TTC
CD33-TTC
Pelgifatamab
Organ-Specific Distribution and Clearance in Non-Target Tissues
Preclinical studies investigating ²²⁷Th-labeled conjugates have consistently demonstrated rapid clearance from the bloodstream and targeted accumulation in tumor tissues, with varying degrees of uptake and retention in non-target organs. The stability of the chelator-radionuclide complex is crucial for preventing premature release of ²²⁷Th, which could lead to off-target radiation exposure.
Studies involving PSMA-targeted small molecule-thorium-227 conjugates (PSMA SMOL-TTCs) in mice showed fast clearance from circulation, with no major uptake or retention observed in organs other than the kidneys nih.govspringermedizin.deresearchgate.net. Bone uptake for these conjugates remained low, typically between 1.5–2% of the injected dose per gram (% ID/g), indicating high complex stability in vivo springermedizin.de. In other preclinical models, antibody-based PSMA-targeted this compound conjugates (PSMA-TTC) exhibited rapid blood clearance, with activity decreasing to approximately 1% ID/g within 7 days in mice aacrjournals.org. While tumor uptake could reach over 20% ID/g at 3 days and 37% ID/g at 7 days, retention in other organs was generally minimal, though kidney accumulation was observed aacrjournals.org. Similarly, a CD33-targeted ²²⁷Th conjugate (CD33-TTC) showed significant tumor accumulation (~22% ID/g on day 7) alongside a decrease in blood activity (~5% ID/g on day 7) in a mouse model aacrjournals.org. Uptake in tissues such as the salivary glands was noted as low and transient in some studies, or inconclusive due to model limitations nih.govspringermedizin.de.
Table 1: Representative Organ-Specific Distribution of ²²⁷Th Conjugates in Animal Models
| Conjugate Type | Target | Animal Model | Organ | Time Point | % ID/g (Approximate) | Source |
| PSMA SMOL-TTC (monomer) | PSMA | Mouse | Kidney | 24 h | Not specified | springermedizin.de |
| PSMA SMOL-TTC (monomer) | PSMA | Mouse | Bone | 168 h | 1.5–2% | springermedizin.de |
| PSMA-TTC | PSMA | Mouse | Tumor | 3 days | >20% | aacrjournals.org |
| PSMA-TTC | PSMA | Mouse | Blood | 7 days | ~1% | aacrjournals.org |
| PSMA-TTC | PSMA | Mouse | Kidney | 7 days | Not specified | aacrjournals.org |
| CD33-TTC | CD33 | Mouse | Tumor | 7 days | ~22% | aacrjournals.org |
| CD33-TTC | CD33 | Mouse | Blood | 7 days | ~5% | aacrjournals.org |
Radiotoxicity Assessment in Normal Organs and Bone Marrow of Animal Models
The high LET and short range of alpha particles from ²²⁷Th are theoretically advantageous for minimizing toxicity to non-target tissues, provided that the targeting moiety ensures specific delivery to tumor cells. Preclinical evaluations have focused on identifying dose-limiting toxicities, particularly in the bone marrow, which is sensitive to radiation.
Studies with ²²⁷Th-rituximab in BALB/c mice indicated that bone marrow suppression, manifesting as a decrease in white blood cell (WBC) and platelet counts, was the dose-limiting radiotoxicity researchgate.net. The no-observed-adverse-effect level (NOAEL) was determined to be 200 kBq/kg, with the maximum tolerated activity estimated between 600 and 1,000 kBq/kg researchgate.net. At the NOAEL, no significant signs of toxicity were observed in histological sections of examined tissues researchgate.net. Similarly, for other ²²⁷Th radioimmunoconjugates, the NOAEL was reported to be between 200 and 300 kBq/kg in SCID mice, with maximum tolerated activity ranging from 600 to 1,000 kBq/kg, depending on the mouse strain aacrjournals.org. These studies suggest that ²²⁷Th-induced myelosuppression is generally reversible aacrjournals.org. While some studies reported no significant acute off-target toxicity in other organs, monitoring of serum markers for end-organ dysfunction in certain models did not reveal significant aberrations snmjournals.org. The intrinsic characteristic of alpha emitters to cause localized damage suggests that with highly specific targeting, a therapeutic window may exist that allows for effective tumor eradication with acceptable toxicity to normal tissues researchgate.net.
Table 2: Radiotoxicity Assessment of ²²⁷Th Conjugates in Animal Models
| Conjugate Type | Animal Model | Endpoint | Tested Activity Level (kBq/kg) | Observed Effect | Source |
| ²²⁷Th-rituximab | BALB/c mice | NOAEL | 200 | No significant histological toxicity observed. | researchgate.net |
| ²²⁷Th-rituximab | BALB/c mice | Maximum Tolerated Activity | 600–1,000 | Dose-limiting bone marrow suppression (decreased WBC count). | researchgate.net |
| ²²⁷Th-rituximab | BALB/c mice | WBC/Platelet count | 400, 1,000 | Significant but temporary decrease observed. | researchgate.net |
| CD33-TTC | SCID mice | NOAEL | 200–300 | Reversible myelosuppression. | aacrjournals.org |
| CD33-TTC | Nude mice | Maximum Tolerated Activity | 600–1,000 | Myelosuppression was dose-limiting. | aacrjournals.org |
| PSMA-TTC | Various | Body Weight Monitoring | Not specified | Monitored as an indicator of treatment-related toxicity. | aacrjournals.orgaacrjournals.org |
| ²²⁷Th-octapa-αGPC3 | Mouse | Acute off-target toxicity | 500 | No significant acute off-target toxicity observed; all animals survived until study completion. | snmjournals.org |
| ²²⁷Th-octapa-αGPC3 | Mouse | Serum markers of organ dysfunction | 500 | No significant aberrations identified compared to control. | snmjournals.org |
Compound Names:
this compound (²²⁷Th)
PSMA SMOL-TTC (Prostate-Specific Membrane Antigen Small Molecule-Thorium-227 Conjugates)
PSMA-TTC (Prostate-Specific Membrane Antigen-Thorium-227 Conjugate)
²²⁷Th-rituximab
CD33-TTC (Cluster of Differentiation 33-Thorium-227 Conjugate)
²²⁷Th-octapa-αGPC3 (this compound conjugated to Glypican-3 via octapa linker)
Th-trastuzumab (this compound conjugated to Trastuzumab)
Future Directions and Advanced Research Considerations for Thorium 227
Development of Novel Targeting Ligands and Conjugation Chemistries
The effectiveness of Targeted Thorium Conjugates (TTCs) is critically dependent on the targeting moiety that delivers the radionuclide to the tumor site and the chemical linkage that securely holds it. nih.gov Future research is intensely focused on innovating both these components.
Targeting Ligands: The primary targeting moieties have been monoclonal antibodies (mAbs), which recognize specific antigens on cancer cells. nih.gov However, research is expanding to include smaller, more rapidly penetrating molecules such as antibody fragments, peptides, and small molecules. nih.govresearchgate.net These alternative vectors may offer improved tumor penetration and faster clearance from circulation, potentially reducing toxicity. Preclinical studies are investigating TTCs targeting a variety of antigens, including HER2, PSMA, MSLN, and CD22. nih.gov
Conjugation Chemistries: A significant advantage of Thorium-227 over other alpha emitters like Radium-223 is its ability to be readily chelated, allowing for stable attachment to targeting molecules. nih.govresearchgate.net The octadentate 3,2-hydroxypyridinone (3,2-HOPO) chelator has been instrumental in creating stable TTCs. firstwordpharma.comnih.gov Ongoing research aims to develop next-generation chelators with even greater stability and more straightforward synthesis processes. For example, a novel bifunctional chelator, p-SCN-Bn-DOTHOPO, has been synthesized and evaluated, demonstrating a streamlined four-step preparation and efficient conjugation to antibodies like trastuzumab. nih.gov The development of such chelators is crucial for the next generation of this compound radiopharmaceuticals. nih.gov
| Targeting Moiety Type | Examples | Target Antigens | Potential Advantages |
| Monoclonal Antibodies | Trastuzumab, Anetumab | HER2, Mesothelin (MSLN) | High specificity and affinity |
| Small Molecules | PSMA inhibitors | Prostate-Specific Membrane Antigen (PSMA) | Rapid tumor penetration and clearance |
| Peptides | Not specified | Various cancer-associated receptors | Good balance of affinity and pharmacokinetics |
Exploration of Alternative Preclinical Disease Models
To better predict the clinical efficacy of this compound-based therapies, researchers are moving beyond traditional cell-line-derived xenograft models to more sophisticated preclinical systems that more accurately reflect human disease.
The use of patient-derived xenograft (PDX) models is a significant advancement. minervaimaging.com These models, where tumor tissue from a patient is directly implanted into immunodeficient mice, maintain the genetic and epigenetic heterogeneity of the original tumor. nih.gov For instance, a PDX model of ovarian cancer (ST206B) has been used to evaluate a mesothelin-targeted this compound conjugate (MSLN-TTC). minervaimaging.com
Furthermore, orthotopic xenograft models , where cancer cells are implanted into the corresponding organ in the animal (e.g., hepatocellular carcinoma cells into the liver of a mouse), provide a more realistic tumor microenvironment. snmjournals.org These models are crucial for evaluating the therapeutic impact on tumor growth and metastasis in a physiologically relevant context. snmjournals.org Studies using these advanced models have demonstrated the efficacy of TTCs in challenging contexts, such as in drug-resistant cancers. For example, MSLN-TTC has shown effectiveness in preclinical models of ovarian and cervical cancers that upregulate the chemoresistance P-glycoprotein (p-gp). researchgate.net
| Preclinical Model | Description | Key Advantages for ²²⁷Th Research | Example Application |
| Cell-Line Derived Xenograft | Human cancer cell lines (e.g., OVCAR-8) grown as tumors in mice. | High reproducibility, useful for initial efficacy screening. | Testing MSLN-TTC in p-gp negative and positive ovarian cancer cell lines. minervaimaging.com |
| Patient-Derived Xenograft (PDX) | Direct transplantation of patient tumor tissue into immunodeficient mice. | Preserves original tumor heterogeneity and microenvironment. nih.gov | Evaluating MSLN-TTC in a metastatic high-grade papillary serous ovarian carcinoma model (ST206B). minervaimaging.com |
| Orthotopic Xenograft | Implantation of cancer cells into the corresponding organ in an animal model. | Provides a physiologically relevant tumor microenvironment. | Assessing a GPC3-targeted ²²⁷Th conjugate in a murine model of hepatocellular carcinoma. snmjournals.org |
Integration with Advanced Imaging Modalities beyond Gamma Camera (e.g., PET)
While this compound's decay chain includes gamma emissions that allow for biodistribution studies using gamma cameras, these radionuclides are not compatible with the higher resolution and quantitative capabilities of Positron Emission Tomography (PET). itnonline.comnih.gov To overcome this, researchers are developing surrogate imaging agents.
A promising approach is the use of Cerium-134 (¹³⁴Ce) as a PET imaging analogue for this compound. itnonline.comenergy.gov Cerium-134 is chemically similar to this compound and can be attached to the same targeting ligands and chelators. itnonline.com It decays to Lanthanum-134, a positron emitter, allowing for PET imaging to visualize where the therapeutic agent would be distributed in the body. energy.gov This "paired analogue" strategy enables better characterization of new Thorium-based therapeutics before and during treatment. itnonline.com
Another strategy involves labeling the same targeting conjugate with a different radionuclide suitable for PET. For instance, the antibody-chelator conjugate developed for this compound has also been labeled with Zirconium-89 (⁸⁹Zr) , a well-established PET isotope, to facilitate imaging studies. nih.govnih.gov This dual-labeling capability allows for detailed investigation of the conjugate's pharmacokinetics and tumor-targeting properties using the superior imaging qualities of PET. openmedscience.com
Elucidation of Radiobiological Effects at Subcellular Levels
The primary mechanism of cell killing by this compound is the induction of complex, difficult-to-repair double-stranded DNA breaks (DSBs) by its high-energy alpha particles. openmedscience.comfirstwordpharma.comnih.gov This localized and dense ionization over a short path is highly cytotoxic. nih.gov Future research is delving deeper into the subcellular consequences of this damage.
Studies have shown that treatment with TTCs can lead to an accumulation of DNA DSBs, which subsequently triggers cell cycle arrest, often in the G2/M phase. nih.gov Understanding the specific DNA damage response (DDR) pathways activated by alpha particle irradiation is a key area of investigation. This knowledge can inform rational combination therapies, for example, by pairing TTCs with inhibitors of DDR pathways like PARP inhibitors, which has shown synergistic effects in preclinical studies. researchgate.netfirstwordpharma.com
Furthermore, there is emerging evidence that TTCs can induce immunogenic cell death (ICD). firstwordpharma.com By causing the release of danger-associated molecular patterns (DAMPs) from dying cancer cells, these agents may stimulate an anti-tumor immune response. Elucidating the specific subcellular signaling pathways involved in ICD could pave the way for combining targeted alpha therapy with immunotherapy to achieve more durable responses.
Theoretical Modeling and Simulation of this compound Interactions in Biological Systems
To complement experimental research, theoretical modeling and computational simulations are becoming increasingly important for predicting and understanding the behavior of this compound radiopharmaceuticals.
Biokinetic modeling is used to predict the retention and distribution of thorium isotopes in various organs and tissues over time. nih.gov By adapting existing models, such as those recommended by the International Commission on Radiological Protection (ICRP), researchers can simulate the fate of this compound and its decay daughters following administration. nih.gov These models are essential for estimating radiation dosimetry to both tumors and healthy organs, helping to optimize therapeutic strategies. However, current models sometimes underpredict the concentration of thorium in certain compartments, indicating a need for refinement based on more extensive biological data. nih.gov
At a more fundamental level, molecular and cellular-level simulations can provide insights into the initial physical and chemical events following alpha particle emission. Although complex, these models can simulate the tracks of alpha particles through cellular structures, predict the spatial distribution of DNA damage, and model the subsequent cellular repair processes. While specific simulation tools for this compound in biological systems are still in early development, adapting existing Monte Carlo and other simulation platforms used in radiobiology will be a critical future direction. These simulations can help bridge the gap between the initial radioactive decay and the ultimate biological outcome, aiding in the design of more effective therapeutic agents.
Q & A
Q. How can researchers accurately measure the radioactivity of Thorium-227 in experimental samples, and what factors influence these measurements?
- Methodological Answer : this compound’s radioactivity can be quantified using gamma spectrometry or ionization chambers. For precise measurements, account for its half-life (18.68 days) and decay chain (actinium-227 → this compound → radium-223). Use the decay equation: , where . Ensure samples are measured at consistent intervals to correct for decay .
- Experimental Design : Calibrate detectors using certified standards and validate results against theoretical decay curves. Note that gamma spectrometry alone may miss actinium-227 contributions due to low branching ratios .
Q. What are the critical purity considerations for this compound in radiopharmaceutical research?
- Methodological Answer : Purity assessments must exclude actinium-227 contamination. Use high-purity germanium (HPGe) detectors to verify the absence of gamma emissions from decay products. For chemical purity, ensure pH stability (6.0–8.0) and validate via chromatography (e.g., iTLC) .
- Data Contradiction : Gamma spectrometry may fail to detect actinium-227 due to its low emission probability (1.2%), necessitating complementary alpha spectroscopy or decay calculations .
Advanced Research Questions
Q. How can researchers optimize this compound conjugation to small molecules (e.g., PSMA-targeting agents) while balancing hydrophilicity and tumor retention?
- Methodological Answer : Replace traditional DOTA chelators with carboxy-HOPO chelators, which bind this compound at room temperature and improve hydrophilicity. Use multimeric constructs to enhance tumor uptake and reduce off-target retention (e.g., salivary glands). Validate via in vivo biodistribution studies in preclinical models .
- Data Analysis : Compare tumor-to-background ratios using SPECT/CT imaging and correlate with linker length/charge (Table 1 in ).
Q. What regulatory challenges arise when using this compound in international clinical trials?
- Methodological Answer : Regulatory frameworks vary: Norway classifies this compound as a medical isotope (not "source material") if derived from actinium-227, while other countries may apply broader thorium regulations. Submit detailed decay chain analyses and production protocols (e.g., actinium-227 source validation) to compliance boards .
- Contradiction Resolution : Engage local agencies early to clarify whether this compound falls under nuclear energy or radiation safety laws, as interpretations differ .
Q. How do decay products of this compound (e.g., radium-223) impact pharmacokinetic modeling in targeted alpha therapy (TAT)?
- Methodological Answer : Model the in vivo decay chain using Bateman equations to account for daughter nuclide redistribution. For example: N_{Ra}(t) = \frac{\lambda_{Th} N_{Th}(0)}{\lambda_{Ra} - \lambda_{Th}}} \left(e^{-\lambda_{Th} t} - e^{-\lambda_{Ra} t}\right) , where and are decay constants. Validate via autoradiography and microdosimetry .
- Experimental Design : Use cerium-134 (a gamma-emitting surrogate) in PET imaging to non-invasively track this compound biodistribution and decay .
Methodological Best Practices
Q. How should researchers design experiments to distinguish between this compound’s direct effects and its daughters’ contributions in cytotoxicity assays?
- Answer : Use chelators to sequester decay products (e.g., radium-223) and compare cell viability in treated vs. control groups. Pair with alpha-particle detectors (e.g., CR-39 films) to quantify localized radiation .
Q. What statistical approaches resolve contradictions in this compound’s tumor uptake data across studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
